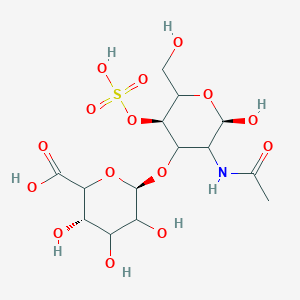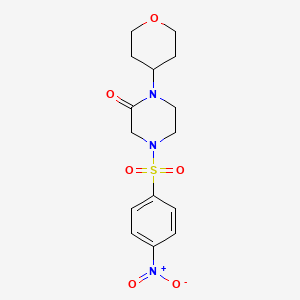
Florfenicol Dimer Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Florfenicol Dimer Impurity is a chemical compound with the molecular formula C22H27Cl2FN2O7S2 and a molecular weight of 585.49 . It is an impurity associated with Florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine to treat bacterial infections in animals . The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .
準備方法
The synthesis of Florfenicol Dimer Impurity involves several steps. One method includes reacting a compound with p-nitrobenzenesulfonyl chloride . The synthesis method can produce a large amount of this compound with high purity, which is significant for quality and impurity research . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Florfenicol Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-nitrobenzenesulfonyl chloride and other sulfonyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-nitrobenzenesulfonyl chloride can lead to the formation of sulfonylated derivatives .
科学的研究の応用
Florfenicol Dimer Impurity is used in scientific research to study the quality and safety of Florfenicol as a pharmaceutical product . It is also used in proteomics research to understand the interactions and effects of impurities on the efficacy and safety of antibiotics . Additionally, it plays a role in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
作用機序
The mechanism of action of Florfenicol Dimer Impurity is related to its structural similarity to Florfenicol. Florfenicol works by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . This action prevents the formation of peptide bonds, thereby inhibiting bacterial growth . The dimer impurity may exhibit similar interactions, although its exact mechanism and effects may vary due to structural differences.
類似化合物との比較
Florfenicol Dimer Impurity can be compared to other impurities and derivatives of Florfenicol, such as Florfenicol Amine . Similar compounds include other amphenicols like Chloramphenicol and Thiamphenicol . Florfenicol is unique due to its fluorinated structure, which enhances its antibacterial activity and reduces the risk of resistance compared to other amphenicols .
Conclusion
This compound is an important compound in the study of pharmaceutical quality and safety. Its synthesis, reactions, and applications provide valuable insights into the behavior and effects of impurities in antibiotics. Understanding its mechanism of action and comparing it with similar compounds helps in developing better pharmaceutical products and ensuring their safety and efficacy.
特性
分子式 |
C22H27Cl2FN2O7S2 |
|---|---|
分子量 |
585.5 g/mol |
IUPAC名 |
2,2-dichloro-N-[(1R,2R)-3-[[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C22H27Cl2FN2O7S2/c1-35(31,32)15-7-3-13(4-8-15)19(28)17(11-25)26-12-18(27-22(30)21(23)24)20(29)14-5-9-16(10-6-14)36(2,33)34/h3-10,17-21,26,28-29H,11-12H2,1-2H3,(H,27,30)/t17-,18+,19-,20+/m0/s1 |
InChIキー |
NTEBOBDBTQMWKF-ZGXWSNOMSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CN[C@@H](CF)[C@H](C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CNC(CF)C(C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




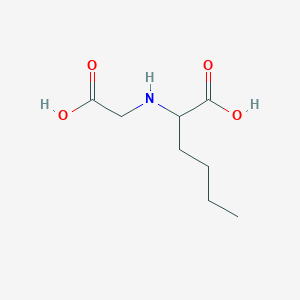
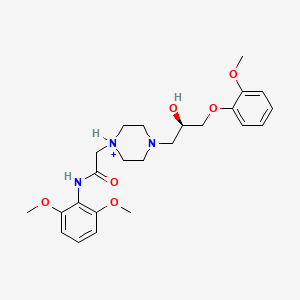
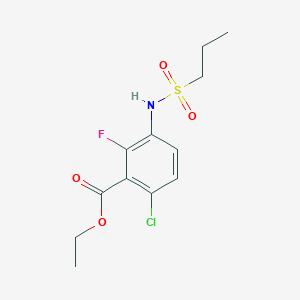
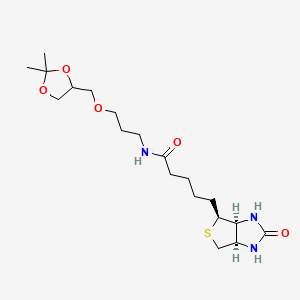
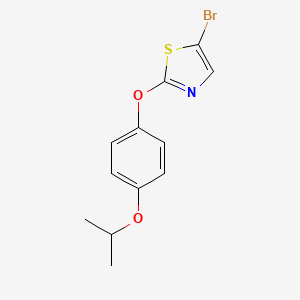
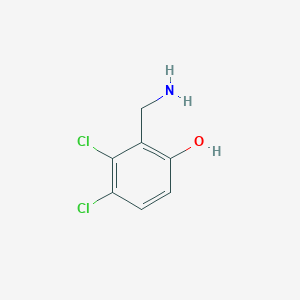
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)

